Chlorophenol red

概要

説明

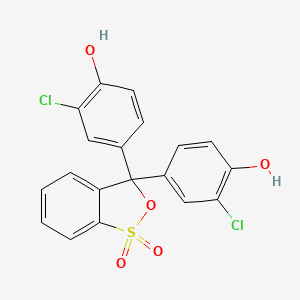

Chlorophenol red, also known as 3,3-Bis(3-chloro-4-hydroxyphenyl)-2,1λ6-benzoxathiole-1,1(3H)-dione, is a pH indicator dye that changes color from yellow to violet in the pH range of 5.4 to 6.8 . It is widely used in various scientific applications due to its distinct color change properties.

準備方法

Synthetic Routes and Reaction Conditions: Chlorophenol red is synthesized through a multi-step process involving the reaction of chlorophenol with sulfonphthalein. The reaction typically involves the following steps:

Chlorination: Phenol is chlorinated to produce chlorophenol.

Sulfonation: Chlorophenol is then reacted with sulfur trioxide to introduce the sulfonic acid group.

Cyclization: The sulfonated chlorophenol undergoes cyclization to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions: Chlorophenol red undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various phenolic intermediates.

Reduction: It can also undergo reduction reactions under specific conditions.

Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Strong nucleophiles like sodium hydroxide are often employed.

Major Products: The major products formed from these reactions include various phenolic intermediates and substituted derivatives of this compound .

科学的研究の応用

pH Indicator in Laboratories

Chlorophenol red is widely utilized in analytical chemistry for pH measurement due to its clear color transitions. It is particularly effective in titrations and other pH-related analyses, providing reliable results in various laboratory settings .

Biochemical Assays

In biochemistry, this compound serves as a crucial component in enzyme assays. It allows researchers to monitor biochemical reactions by detecting changes in pH, which can indicate enzyme activity or substrate conversion .

Case Study: Enzyme Activity Monitoring

- Objective: To assess enzyme activity using this compound.

- Methodology: The color change of this compound was measured during enzyme reactions, correlating color intensity with enzyme activity levels.

- Findings: The study demonstrated that this compound effectively indicated changes in reaction conditions, allowing for precise quantification of enzyme kinetics.

Microbiological Studies

This compound is incorporated into culture media to observe pH changes resulting from microbial growth. This application is vital for detecting acid or base production by microorganisms, which can be indicative of metabolic activity .

Case Study: Microbial Growth Monitoring

- Objective: To monitor microbial metabolism using this compound.

- Methodology: Cultures were inoculated with various microorganisms and incubated. pH changes were recorded based on color shifts in the media.

- Results: The study confirmed that this compound effectively detected metabolic byproducts, facilitating the identification of microbial species based on their acid/base production profiles.

Water Treatment

This compound is employed in water quality testing to assess pH levels and chemical balance. Its sensitivity to pH changes makes it an essential tool for monitoring water treatment processes .

Textile Industry

In the textile industry, this compound is used as a dye for fabrics and materials, providing vibrant colors while also serving functional roles as a pH indicator during dyeing processes .

Educational Demonstrations

Due to its vivid color changes, this compound is frequently used in educational laboratories to demonstrate acid-base reactions and the concept of pH. This application enhances student understanding through visual representation of chemical principles .

Photocatalytic Degradation Studies

Recent research has explored the photocatalytic degradation of this compound using zinc oxide under varying conditions. The degradation rate was found to increase with higher concentrations of this compound up to a certain threshold, after which the rate decreased due to potential aggregation effects .

Data Table: Photocatalytic Degradation Rates

| This compound Concentration (M) | Degradation Rate (k × 10⁻⁵ sec⁻¹) |

|---|---|

| 0.5 | 1.08 |

| 1.0 | 1.91 |

| 1.5 | 2.57 |

| 2.0 | 3.73 |

| 2.5 | 3.13 |

| 3.0 | 2.37 |

作用機序

Chlorophenol red functions as a pH indicator by undergoing a color change due to the dissociation of hydrogen ions. The dissociation mechanism is similar to that of phenolphthalein, where the hydroxyl and hydrogen atoms dissociate, leading to a color change from yellow to red . This property allows it to be used as an optical transducer in various assays .

類似化合物との比較

Phenolphthalein: Similar dissociation mechanism and used as a pH indicator.

Bromocresol Green: Another pH indicator with a different color change range.

Methyl Red: Used as a pH indicator with a distinct color change range.

Uniqueness: Chlorophenol red is unique due to its specific color change range (pH 5.4 to 6.8) and its ability to selectively determine chlorine dioxide in drinking water. Its electrochemical properties also make it suitable for use as a chromogenic label in various assays .

生物活性

Chlorophenol red (CPR) is a synthetic pH indicator widely used in various biological and chemical applications. Its unique properties, including colorimetric changes in response to pH variations, make it valuable in laboratory settings. This article delves into the biological activity of this compound, encompassing its mechanisms of action, applications, and relevant research findings.

This compound is characterized by its ability to undergo color changes between yellow (at pH < 4.6) and red (at pH > 7.0). The compound's structure includes two chlorinated phenolic groups, which contribute to its acidic and basic properties. The mechanism of action primarily involves protonation and deprotonation reactions that alter the compound's absorption spectrum, allowing for visual pH monitoring .

Applications in Biological Research

1. pH Indicator:

this compound is commonly used as a pH indicator in various assays due to its clear colorimetric response. It is particularly effective in biological systems where monitoring pH changes is crucial, such as in cell culture and enzymatic reactions.

2. Enzyme Activity Assays:

The compound has been utilized in enzyme assays, notably for measuring the activity of β-galactosidase (B-GAL). When this compound is cleaved by B-GAL, it produces a distinct color change that can be quantitatively measured .

3. Antioxidant Activity Assessment:

Research has shown that this compound can be employed in assays to evaluate the antioxidant capacity of various substances. Its interaction with reactive oxygen species (ROS) can be monitored spectrophotometrically, providing insights into the antioxidant potential of food extracts and other biological samples .

Case Studies

Study 1: Detection of E. coli Using this compound

A study demonstrated the use of this compound in detecting Escherichia coli through electrochemical methods. The oxidation products formed during the enzymatic hydrolysis of this compound were detected at carbon electrodes, showcasing CPR's potential for rapid microbial detection in water quality testing .

Study 2: Antioxidant Capacity Assay

In another investigation, this compound was utilized to assess the antioxidant capacity of various plant extracts. The study highlighted significant variability in antioxidant activity among different genotypes, emphasizing the importance of using robust indicators like CPR for accurate measurement .

Toxicological Profile

This compound has been classified as a hazardous substance according to OSHA guidelines due to its potential irritative effects on skin and eyes. Studies indicate that increased chlorination correlates with heightened toxicity, necessitating careful handling in laboratory environments .

| Property | Value |

|---|---|

| Chemical Formula | C₁₉H₁₂Cl₂O₅S |

| CAS Number | 4430-20-0 |

| Color Change Range | Yellow (pH < 4.6) to Red (pH > 7) |

| Toxicity | Moderate |

特性

IUPAC Name |

2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2O5S/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19/h1-10,22-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAABJGNHFGXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063450 | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown to dark reddish brown crystalline powder; [Acros Organics MSDS], Solid | |

| Record name | Chlorophenol red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12946 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chlorophenol red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4430-20-0 | |

| Record name | Chlorophenol red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorophenol red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLOROPHENOL RED | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2-chlorophenol] S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorophenol red | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3S5KH33EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorophenol red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

261 - 262 °C | |

| Record name | Chlorophenol red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Chlorophenol red?

A1: this compound has the molecular formula C19H12Cl2O5S and a molecular weight of 423.28 g/mol. []

Q2: What are the characteristic spectroscopic properties of this compound?

A2: this compound displays a yellow color in acidic solutions (pH < 4.8) and transitions to a red color in basic solutions (pH > 6.8) []. Spectrophotometric studies have revealed maximum absorbance wavelengths at 505 nm and 575 nm depending on the pH and the specific reaction environment. [, ]

Q3: How does this compound function as a pH indicator?

A3: this compound undergoes a structural change upon protonation or deprotonation. This change in electronic configuration alters its light absorption properties, resulting in a visible color shift. []

Q4: Can this compound be used for the quantitative determination of specific analytes?

A4: Yes, this compound has been employed in various spectrophotometric assays for the quantitative determination of analytes like chlorine dioxide, phosphate, and proteins. [, , ] For instance, it forms a complex with molybdophosphoric acid, allowing for the quantification of phosphate in water samples. []

Q5: How does the interaction between this compound and proteins enable protein quantification?

A5: The interaction between this compound and proteins like human serum albumin (HSA) leads to fluorescence quenching. This quenching phenomenon can be correlated with protein concentration, enabling quantification using fluorescence spectrophotometry. []

Q6: How is this compound utilized in β-galactosidase assays?

A6: this compound-β-D-galactopyranoside (CPRG), a derivative of this compound, serves as a chromogenic substrate for β-galactosidase. β-galactosidase cleaves CPRG, releasing this compound, which can be quantified spectrophotometrically to determine enzyme activity. [, ] This method offers high sensitivity for detecting β-galactosidase activity in transfected mammalian cells. [, ]

Q7: Are there any limitations associated with using this compound-based substrates in estrogen assays?

A7: Research indicates that this compound and its degradation product, this compound, exhibit intrinsic estrogenic activity. This activity may interfere with the accurate assessment of estrogenic effects of test compounds in yeast estrogen assays (YES). []

Q8: How does this compound perform in different solvent systems?

A8: this compound exhibits solubility in various solvents including water, ethanol, and chloroform. [, ] Its solubility and stability in different media are crucial considerations for specific applications.

Q9: What are the applications of this compound in materials science?

A9: this compound has been investigated as a chromophore in electro-optic polymers for applications in optical devices. When incorporated into photolime gel polymers, it exhibits electro-optic properties, demonstrating its potential in areas like optical modulation. [, ]

Q10: Can this compound be utilized for real-time monitoring applications?

A10: Yes, this compound has been explored for real-time monitoring of food freshness. Its pH-sensitive color change allows for its incorporation into on-pack indicators to visually assess the freshness of packaged meat. []

Q11: What analytical techniques are commonly employed for the detection and quantification of this compound?

A11: Spectrophotometry is widely used for quantifying this compound due to its distinct absorbance properties. Additionally, techniques like flow injection analysis (FIA) and high-performance liquid chromatography (HPLC) can be employed for separation and detection, particularly in complex matrices. [, ]

Q12: What factors are crucial for validating analytical methods involving this compound?

A12: Method validation should encompass parameters like accuracy, precision, linearity, sensitivity, specificity, and robustness to ensure reliable and reproducible results. [, ]

Q13: Are there any environmental concerns associated with this compound?

A13: While this compound is generally considered to have low toxicity, its release into the environment should be minimized. Appropriate waste management practices are crucial to mitigate any potential ecological impact. []

Q14: Are there any sustainable approaches to using and disposing of this compound?

A14: Exploring alternative indicators with lower environmental impact and optimizing reaction conditions to minimize this compound usage are steps towards sustainability. Additionally, developing efficient degradation methods or recycling strategies can contribute to responsible waste management. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。